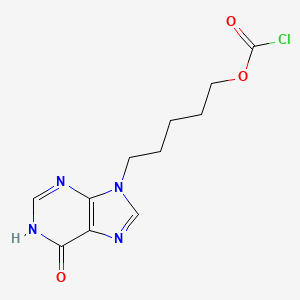
4-Benzylidene-2,5-diphenyl-2,4-dihydro-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzylidene-1,3-diphenyl-1H-pyrazol-5(4H)-one is an organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science. This compound is characterized by a pyrazolone core with benzylidene and diphenyl substituents, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylidene-1,3-diphenyl-1H-pyrazol-5(4H)-one typically involves the condensation of benzaldehyde with 1,3-diphenyl-1H-pyrazol-5(4H)-one in the presence of a base. Common bases used in this reaction include sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzylidene-1,3-diphenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylidene or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolones, while reduction can produce dihydropyrazolones.
Applications De Recherche Scientifique
4-Benzylidene-1,3-diphenyl-1H-pyrazol-5(4H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anti-inflammatory, analgesic, and antimicrobial properties.
Material Science: It is explored for its use in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is used in various biological assays to investigate its effects on cellular processes and molecular targets.
Mécanisme D'action
The mechanism of action of 4-Benzylidene-1,3-diphenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diphenyl-1H-pyrazol-5(4H)-one: A precursor in the synthesis of 4-Benzylidene-1,3-diphenyl-1H-pyrazol-5(4H)-one.
4-Benzylidene-1-phenyl-3-methyl-1H-pyrazol-5(4H)-one: A structurally similar compound with a methyl group instead of a phenyl group.
Uniqueness
4-Benzylidene-1,3-diphenyl-1H-pyrazol-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C22H16N2O |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
(4Z)-4-benzylidene-2,5-diphenylpyrazol-3-one |
InChI |
InChI=1S/C22H16N2O/c25-22-20(16-17-10-4-1-5-11-17)21(18-12-6-2-7-13-18)23-24(22)19-14-8-3-9-15-19/h1-16H/b20-16- |
Clé InChI |
SKMUCGLPDCMKBF-SILNSSARSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


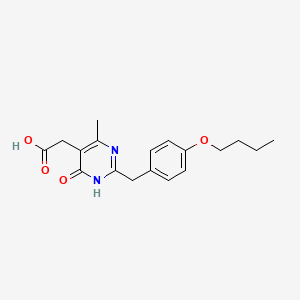
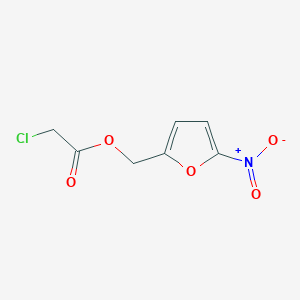
![N-Isoquinolin-6-yl-N~2~-{4-[(pyridin-3-yl)acetyl]phenyl}glycinamide](/img/structure/B12914608.png)
![4-(4-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B12914612.png)
![6,7-Dimethyl-2,6-dihydroimidazo[1,2-c]pyrimidin-5(3H)-one](/img/structure/B12914619.png)
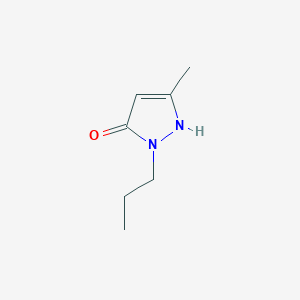
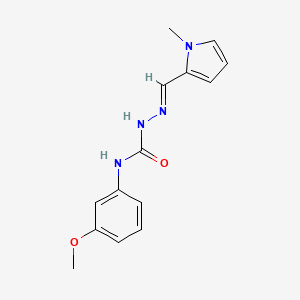
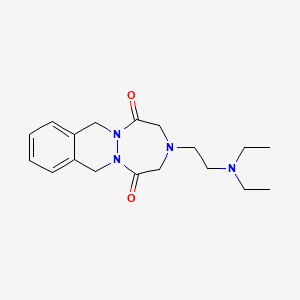

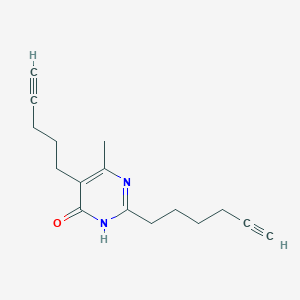
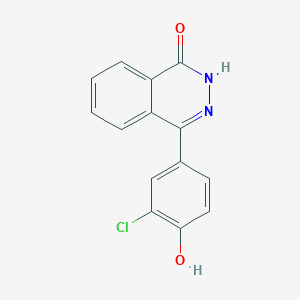
![2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B12914675.png)
